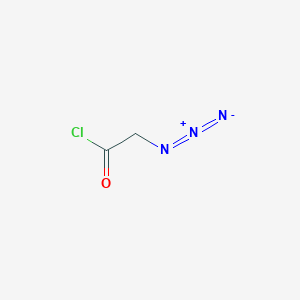

2-叠氮乙酰氯

描述

2-Azidoacetyl Chloride is a chemical compound with the molecular formula C2H2ClN3O . It has an average mass of 119.510 Da and a Monoisotopic mass of 118.988640 Da .

Synthesis Analysis

The synthesis of 2-azidoacetyl Chloride involves the reaction of 2-chloroacetic acid and NaN3 . It can also be prepared from the reaction of 2-azidoacetic acid and Oxalyl chloride .Molecular Structure Analysis

The molecule contains a total of 8 bonds. There are 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, and 1 acyl halogenide . It contains 9 atoms in total; 2 Hydrogen atoms, 2 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .Chemical Reactions Analysis

2-Azidoacetyl Chloride is used in the synthesis of azamacrolides, which are evaluated for their quorum sensing inhibitor activities on the Agrobacterium tumefaciens . The azido sugars are fed to cells or organisms and integrated by the glycan biosynthetic machinery into various glycoconjugates .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Azidoacetyl Chloride include a density of 1.303 g/cm3 at 25 °C . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . The ACD/LogP value is 0.57 .科学研究应用

微生物学中的群体感应抑制剂

2-叠氮乙酰氯用于合成具有三唑基团的氮杂大环内酯,这些化合物已被评估为具有群体感应抑制活性 . 这些化合物可以通过阻断群体感应信号系统来潜在地减弱细菌的致病性,群体感应信号系统对于细菌的生物膜形成和毒力因子调节至关重要 . 这种应用对于解决抗生素耐药性具有重要意义。

有机化学中的杂环合成

该化合物在合成各种杂环中发挥作用,这些杂环是许多药物中的基本结构 . 它参与了诸如铜催化的叠氮化物-炔烃环加成反应,形成 1,2,3-三唑,这是创建多种杂环化合物的一个关键步骤 .

RNA 生物学和生物技术

在 RNA 生物学领域,2-叠氮乙酰氯用于将叠氮基团引入 RNA 分子中 . 这种修饰允许对 RNA 进行位点特异性标记和功能化,这对于探测 RNA 生物学和开发 siRNA 技术等生物技术应用至关重要 .

材料科学:水凝胶和聚合物

这种化学物质在材料科学中对于构建刺激响应性水凝胶至关重要 . 它用于引入叠氮基团,这些叠氮基团可以参与“点击”化学反应,从而导致形成三嵌段共聚物,它们是响应性水凝胶材料的构建块 .

环境科学:氮-氮键断裂

在环境科学中,2-叠氮乙酰氯是探索氮-氮键断裂反应研究的一部分 . 这些反应对设计具有特定反应活性的分子具有意义,并可能有助于环境修复过程。

工业应用:化学合成

在工业上,2-叠氮乙酰氯是化学合成中的宝贵试剂,特别是在制备用于各种化学产品的中间体和目标分子中 . 它在促进各种合成途径中的作用突出了其在工业化学中的重要性。

安全和危害

The safety data sheet for Acetyl Chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

作用机制

Target of Action

The primary target of 2-azidoacetyl chloride is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens . This receptor plays a crucial role in bacterial communication and biofilm formation .

Mode of Action

2-Azidoacetyl chloride interacts with its target through hydrogen bonding . The two nitrogen atoms in the triazole ring of the compound form hydrogen bonds with GLN-2, and the carbonyl group (C=O) in the amide forms hydrogen bonds with water . Notably, the carbonyl group on the macrolides forms hydrogen bonds with the G-106 base in the DNA . These interactions may block quorum sensing expression through key amino acid residues or DNA bases in the TraR QS receptor .

Biochemical Pathways

This pathway is crucial for bacterial communication and biofilm formation . By inhibiting this pathway, 2-azidoacetyl chloride can potentially attenuate bacterial pathogenicity .

Result of Action

The primary result of 2-azidoacetyl chloride’s action is the inhibition of the quorum sensing pathway . It was found that the inhibition rate of a similar compound at 200 mg/L (0.45 mM) can reach 67% . This inhibition can potentially reduce bacterial pathogenicity and slow down the emergence of microbial resistance .

生化分析

Biochemical Properties

It is known that azides, such as 2-Azidoacetyl Chloride, are energy-rich molecules with many applications . They can participate in a variety of organic reactions, suggesting that they may interact with a range of enzymes, proteins, and other biomolecules .

Cellular Effects

Chloride channels and transporters, which may interact with chloride-containing compounds like 2-Azidoacetyl Chloride, play crucial roles in various cellular processes, including the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

It is known that benzylic halides, which include compounds like 2-Azidoacetyl Chloride, typically react via an SN1 pathway, involving a resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function .

Metabolic Pathways

It is known that chloride ions, which are part of 2-Azidoacetyl Chloride, are involved in many metabolic processes .

Transport and Distribution

Active transport mechanisms allow molecules to move against their gradients, which could potentially apply to 2-Azidoacetyl Chloride .

Subcellular Localization

It is known that the subcellular localization of a product can significantly affect its activity or function .

属性

IUPAC Name |

2-azidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHXTVABLHHRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447932 | |

| Record name | 2-azidoacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30426-58-5 | |

| Record name | 2-azidoacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

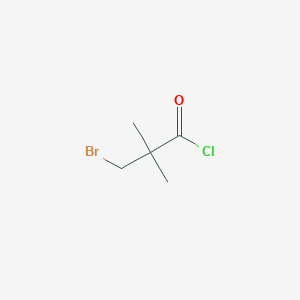

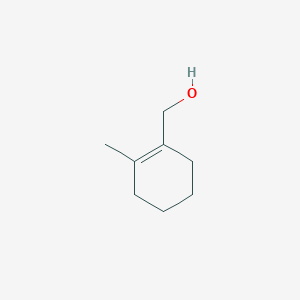

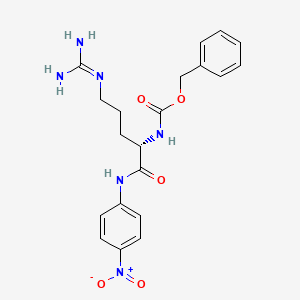

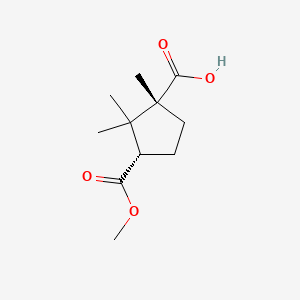

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

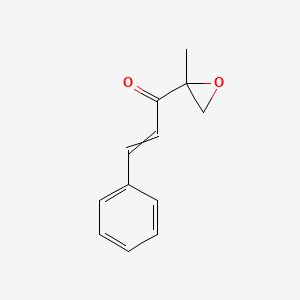

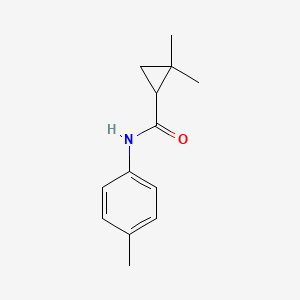

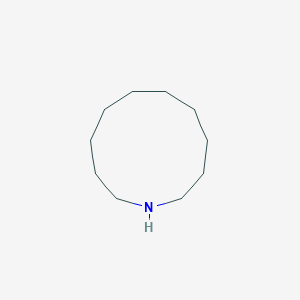

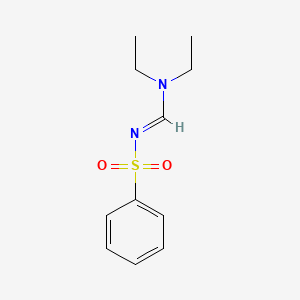

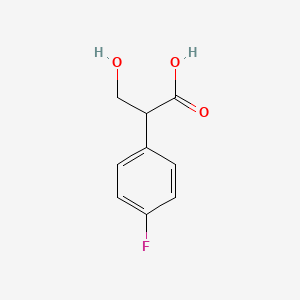

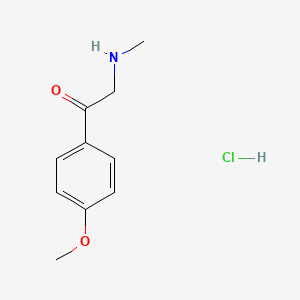

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1654937.png)

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)

![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)